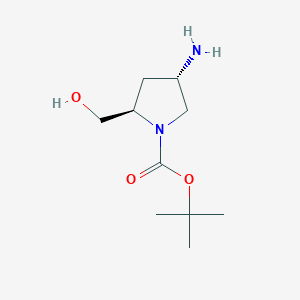
(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
"(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral compound that has garnered interest in various fields of chemical and pharmaceutical research. Its structure allows for potential applications in the synthesis of biologically active molecules and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes that typically start from basic pyrrolidine structures. For example, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the efficiency of nitrile anion cyclization strategies in creating complex pyrrolidine derivatives with high yields and enantiomeric excess (Chung et al., 2005).
Scientific Research Applications
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of key intermediates for the production of pyrrolidine azasugars. A study reported a convenient method for synthesizing protected polyhydroxylated pyrrolidine, which is a crucial intermediate for creating pyrrolidine azasugars. The process involved starting with a tert-butyl derivative, which was derived from fully protected D-tartarimide with a notable yield. This method highlights the compound's role in facilitating the synthesis of biologically significant azasugars through a series of reactions, including addition, reduction, mesylation, and oxidative cleavage, leading to the desired pyrrolidine with hydroxymethyl groups (Huang Pei-qiang, 2011).
Influenza Neuraminidase Inhibitors
Another application involves the design and synthesis of influenza neuraminidase inhibitors, where derivatives containing pyrrolidine cores were synthesized for potent antiviral activity. The study developed efficient syntheses for core structures, including a tert-butyl derivative, which served as a key intermediate. These synthesized analogs, guided by the structural information of the neuraminidase active site, led to the identification of potent inhibitors against influenza viruses. The research underscores the compound's utility in developing antiviral agents through systematic synthesis and structural analysis (G. T. Wang et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660810 | |
| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
179472-26-5 | |
| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)
